前列腺素A3

描述

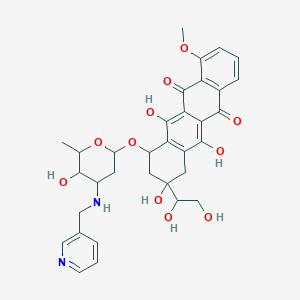

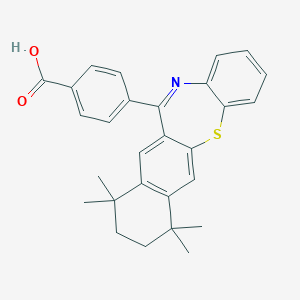

Prostaglandin A3 (PGA3) is a non-enzymatic dehydration product of prostaglandin E3 . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals . They are derived enzymatically from the fatty acid arachidonic acid . Every prostaglandin contains 20 carbon atoms, including a 5-carbon ring .

Synthesis Analysis

The synthesis of prostaglandins involves a chain of events that results in prostaglandin formation and release . The process begins with the activation of an enzyme called phospholipase A2, which catalyzes the release of arachidonic acid from phospholipid molecules . Depending on the type of stimulus and the enzymes present, arachidonic acid may diverge down one of several possible pathways .Molecular Structure Analysis

Prostaglandins possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .Chemical Reactions Analysis

Prostaglandins are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . They act most often as autocrine or paracrine signaling agents and most have relatively short half-lives .Physical And Chemical Properties Analysis

Prostaglandin A3 has a molecular formula of C20H28O4 . It has an average mass of 332.434 Da and a monoisotopic mass of 332.198761 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 526.4±50.0 °C at 760 mmHg, and a flash point of 286.2±26.6 °C .科学研究应用

Allergic Airway Disease Therapy

PGA3 plays a significant role in the biology of prostaglandins, which are crucial in allergic airway diseases such as asthma, allergic rhinitis, and nasal polyposis. It affects allergic inflammation through different mechanisms based on the receptors it associates with. Research has focused on the metabolism of the cyclooxygenase pathway and the distinct biological effects of each prostaglandin type on various cell types involved in these diseases .

Receptor Pharmacology

PGA3 exhibits good affinity for canine EP2 and EP4 receptors, which are part of the prostaglandin receptor family. This affinity is important for understanding the pharmacological actions of PGA3 and its potential as a therapeutic agent .

Metabolic Studies

PGA3 has shown weak affinity for human PPARγ, a receptor involved in the regulation of fatty acid storage and glucose metabolism. This property could be explored further in metabolic studies, particularly those related to diabetes and obesity .

作用机制

Target of Action

Prostaglandin A3 (PGA3) is a member of the prostaglandin family, which are lipid compounds that act like hormones in the body . PGA3 primarily targets prostanoid-specific receptors , which are G-protein-coupled receptors . These receptors play a crucial role in facilitating prostaglandin signaling, which controls a wide range of biological processes, including inflammation, pain perception, and cell survival .

Mode of Action

PGA3 interacts with its targets, the prostanoid-specific receptors, to initiate a cascade of biological responses. In radioligand binding experiments, PGA3 has been found to bind with high affinity to canine EP2 and EP4 receptors . Additionally, PGA3 weakly binds to the human PPARγ receptor . The interaction of PGA3 with these receptors leads to the activation of various signaling pathways, resulting in diverse physiological effects.

Biochemical Pathways

Prostaglandins, including PGA3, are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . They act most often as autocrine or paracrine signaling agents and have relatively short half-lives .

Pharmacokinetics

Prostaglandins in general are known to have relatively short half-lives and act most often as autocrine or paracrine signaling agents . This suggests that PGA3 may also have a short half-life and primarily exert its effects locally, near the site of its production.

Result of Action

The molecular and cellular effects of PGA3’s action are diverse and depend on the specific receptors it interacts with and the physiological context. For example, prostaglandin signaling, including that mediated by PGA3, controls a wide range of biological processes, such as blood pressure homeostasis, inflammation and its resolution, pain perception, and cell survival . Disruption of normal prostanoid signaling, including PGA3 signaling, is implicated in numerous disease states .

安全和危害

Prostaglandins are powerful, locally-acting vasodilators and inhibit the aggregation of blood platelets . Through their role in vasodilation, prostaglandins are also involved in inflammation . They are synthesized in the walls of blood vessels and serve the physiological function of preventing needless clot formation, as well as regulating the contraction of smooth muscle tissue .

未来方向

Prostaglandins, particularly prostaglandin E2 and prostaglandin D2, have been shown to have effects on differentiation and neural conversion . They are potential candidates for the development of new therapeutic drugs for motor neuron diseases . Other prostaglandins also have the potential to treat pulmonary arterial hypertension .

属性

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12-18,21H,2,5,8-11H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIRMUMXJFWKAC-FHJHOUOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin A3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)

![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)